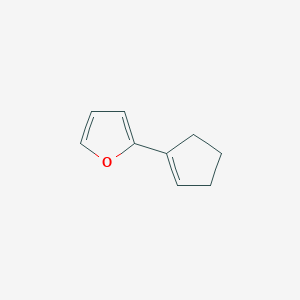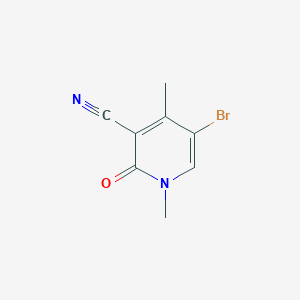
Furan, 2-(1-cyclopenten-1-yl)-
Descripción general
Descripción
Furan, 2-(1-cyclopenten-1-yl)-: is an organic compound with the molecular formula C9H10O. It is a derivative of furan, where a cyclopentenyl group is attached to the second carbon of the furan ring. This compound is of interest due to its unique structure, which combines the aromatic characteristics of furan with the cyclic properties of cyclopentene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including Furan, 2-(1-cyclopenten-1-yl)-, often involves cyclization reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions to form furans . Another method involves the cycloisomerization of conjugated allenones using gold catalysts .
Industrial Production Methods: Industrial production of furan derivatives typically involves catalytic processes that can be scaled up for large-scale synthesis. For example, the use of palladium-catalyzed reactions to form substituted furans from enyne acetates has been reported . These methods are efficient and can be adapted for the production of various furan derivatives, including Furan, 2-(1-cyclopenten-1-yl)-.
Análisis De Reacciones Químicas
Types of Reactions: Furan, 2-(1-cyclopenten-1-yl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert the furan ring to a more saturated structure.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Furan, 2-(1-cyclopenten-1-yl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, furan derivatives are explored for their potential biological activities. They have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the chemical industry, furan derivatives are used in the production of resins, solvents, and other industrial chemicals. They are also explored as potential biofuels due to their high energy content .
Mecanismo De Acción
The mechanism of action of Furan, 2-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. The exact pathways depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Furan: The parent compound, which is a simple aromatic heterocycle.
Cyclopentene: A simple cyclic alkene that forms the basis of the cyclopentenyl group.
2,5-Dimethylfuran: Another furan derivative with different substituents.
Uniqueness: Furan, 2-(1-cyclopenten-1-yl)- is unique due to its combination of a furan ring and a cyclopentenyl group. This structure imparts distinct chemical and physical properties, making it useful in various applications .
Propiedades
IUPAC Name |
2-(cyclopenten-1-yl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8(4-1)9-6-3-7-10-9/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSHVHRBJJNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342767 | |
| Record name | Furan, 2-(1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-78-4 | |
| Record name | Furan, 2-(1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid](/img/structure/B3045804.png)






![2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B3045816.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B3045817.png)



